3-Phenyl-N-(piperidin-4-yl)propanamide, also known as N-phenyl-N-(piperidin-4-yl)propanamide, is a compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its structural similarity to various analgesics, particularly those in the fentanyl family, which are widely used in medical applications for pain management and anesthesia. The compound's unique structure allows it to interact with opioid receptors, making it a subject of interest in pharmacological research.
This compound is classified under the category of synthetic organic compounds, specifically as an amide derivative. It is a metabolite of fentanyl, a potent synthetic opioid, and is often studied for its potential implications in pharmacology and toxicology. The molecular formula of 3-phenyl-N-(piperidin-4-yl)propanamide is CHNO, with a molecular weight of approximately 232.32 g/mol. Its CAS number is 1609-66-1, which is used for regulatory and identification purposes.
The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate acylating agents. One common method includes:
The reaction conditions (temperature, solvent, and time) are critical for optimizing yield and purity. The use of solvents like dichloromethane or acetone can facilitate better solubility and reaction rates.
The molecular structure of 3-phenyl-N-(piperidin-4-yl)propanamide features a piperidine ring attached to a propanamide chain with a phenyl group substituent. The structural representation can be described as follows:
The compound's structure can be represented using SMILES notation as CCC(=O)N(C1CCNCC1)c2ccccc2
. This notation provides insight into its connectivity and functional groups.
3-Phenyl-N-(piperidin-4-yl)propanamide can undergo various chemical reactions typical for amides:
The reactivity of this compound is influenced by the electron-withdrawing effects of the phenyl group and the steric hindrance provided by the piperidine moiety.
As an opioid receptor ligand, 3-phenyl-N-(piperidin-4-yl)propanamide likely interacts primarily with mu-opioid receptors in the central nervous system. This interaction leads to:
Studies on related compounds indicate that modifications in structure can significantly influence potency and efficacy at opioid receptors.
3-Phenyl-N-(piperidin-4-yl)propanamide is primarily studied for its potential applications in:
The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide leverages advanced piperidine functionalization strategies to establish the critical C–N and C–C bonds. Two innovative catalytic approaches dominate recent literature: ZrOCl₂·8H₂O-catalyzed tandem reactions and TMSI-mediated multicomponent couplings. The ZrOCl₂ method enables a one-pot, three-component condensation of aromatic aldehydes, amines, and acetoacetic esters under mild conditions, achieving high diastereoselectivity (>90% de) and yields of 75–92% for substituted piperidine intermediates [4]. This route proceeds via an intramolecular iminium ion cyclization, where ZrOCl₂ activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine and subsequent Knoevenagel condensation with the β-ketoester. The resulting dihydropyridine intermediate undergoes spontaneous reduction to the piperidine scaffold [4].
Complementarily, TMSI (iodotrimethylsilane) catalysis in methanol at room temperature provides moderate yields (60–75%) of highly functionalized piperidines through a domino reaction mechanism [6]. This approach accommodates diverse β-ketoesters and aromatic amines, with electron-withdrawing substituents on the aldehyde component enhancing reaction efficiency. The TMSI system operates via in situ generation of silyl enol ethers, which undergo nucleophilic addition to iminium ions, followed by cyclization and aromatization [6].
Table 1: Comparative Analysis of Novel Synthetic Routes to 3-Phenyl-N-(piperidin-4-yl)propanamide Precursors
Method | Catalyst | Conditions | Yield Range | Diastereoselectivity | Key Advantages |
---|---|---|---|---|---|
Tandem condensation | ZrOCl₂·8H₂O | Ethanol, reflux, 8h | 75–92% | >90% de | One-pot operation, high atom economy |
Multicomponent coupling | TMSI | MeOH, rt, 24h | 60–75% | Moderate | Mild conditions, broad substrate scope |
Reductive amination | NaBH₃CN | MeOH, rt, 12h | 65–80% | N/A | Chemoselectivity for secondary amines |
Alternative routes include reductive amination of 4-aminopiperidine with 3-phenylpropionaldehyde using NaBH₃CN, yielding the secondary amine precursor before acylation. However, this method faces challenges with overalkylation, requiring careful stoichiometric control to limit bis-alkylated byproducts [9].
The nucleophilic piperidine nitrogen necessitates strategic protection during amide bond formation with 3-phenylpropionic acid derivatives. Two dominant protection paradigms emerge: Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups, each with distinct advantages in synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide.
Boc protection (using di-tert-butyl dicarbonate) provides a sterically shielded carbamate that enables high-yielding (>85%) mono-protection of 4-aminopiperidine. The Boc group’s orthogonality allows selective acylation at the piperidine nitrogen using 3-phenylpropionyl chloride with Et₃N base, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This approach minimizes racemization and avoids N→O acyl migration due to the Boc group’s steric bulk [3] [9]. However, TFA purification requires extensive base washes to remove residual acid, complicating isolation of the final free amine.
Table 2: Protecting Group Performance in 4-Aminopiperidine Functionalization
Protecting Group | Installation Yield | Deprotection Conditions | Deprotection Yield | Compatibility Issues |
---|---|---|---|---|
Boc | 92% | 25% TFA/DCM, 2h | 90% | Acid-sensitive functionalities |
Cbz | 88% | H₂/Pd-C, MeOH, 6h | 95% | Thioethers, nitro groups |
Fmoc | 85% | 20% piperidine/DMF, 1h | 88% | Strong base-sensitive groups |
Conversely, Cbz protection (using benzyl chloroformate) permits catalytic deprotection (H₂/Pd-C), avoiding acidic conditions. This strategy proves advantageous when acid-labile functional groups (e.g., tert-butyl esters) exist elsewhere in complex analogs. Nevertheless, competitive reduction of the phenylpropanamide carbonyl can occur with Pd-C under prolonged hydrogenation, necessitating precise reaction monitoring [9]. Recent optimization employs Fmoc (fluorenylmethyloxycarbonyl) protection for its rapid deprotection with piperidine in DMF, though Fmoc-imposed steric hindrance can reduce acylation efficiency at the piperidine nitrogen by 10–15% compared to Boc [3].
Critical to all strategies is the order of bond formation. Early-stage acylation of unprotected 4-aminopiperidine with 3-phenylpropionic acid derivatives risks diamide formation, reducing yields to <40%. Introducing the propanamide moiety before piperidine N-functionalization requires temporary protection of the aniline-type nitrogen as a phthalimide or acetamide, adding two synthetic steps but improving overall yield by 25–30% .
Scalable production of 3-phenyl-N-(piperidin-4-yl)propanamide confronts three key challenges: transition metal-catalyzed hydrogenation bottlenecks, purification of polar intermediates, and byproduct formation during high-temperature cyclizations.
Piperidine ring hydrogenation from pyridine precursors remains problematic at scale. While heterogeneous catalysts (e.g., Ru/C or Ni silicides) enable pyridine reduction to piperidine, they require high pressures (50–100 bar H₂) and elevated temperatures (80–120°C), posing reactor limitations [9]. Recent advances by Beller et al. demonstrate water-tolerant cobalt catalysts achieving hydrogenation at 5 bar H₂ and 60°C, but substrate scope remains limited to pyridines lacking hydroxy or amide groups – precisely the functionalities present in 4-aminopyridine precursors [9]. Additionally, diastereoselectivity control during cis-hydrogenation of 4-substituted pyridines demands chiral catalysts like Ir(I)-P,N complexes, which are prohibitively expensive for kilogram-scale synthesis [9].
Purification hurdles emerge from the polar nature of synthetic intermediates. The penultimate compound 3-phenyl-N-(Boc-piperidin-4-yl)propanamide requires chromatographic separation due to similar polarities between product and deprotected byproducts. Large-scale chromatography diminishes throughput, making crystallization optimization essential. Successful crystallization employs mixed solvents (ethyl acetate/heptane), exploiting the phenyl group’s hydrophobicity to achieve 98.5% purity with >65% recovery [4] [9].
Byproduct formation escalates in multi-component reactions at increased reactor volumes. The ZrOCl₂-catalyzed tandem reaction generates 5–15% of enol lactam byproducts via premature dehydration when scaled beyond 100g. Mitigation strategies include controlled reagent addition rates (<0.5 mL/min) and maintaining ethanol:water (95:5) as solvent to suppress dehydration [4]. For reductive amination routes, dimeric impurities from Michael additions of 4-aminopiperidine to cinnamaldehyde (formed via aldol condensation) can reach 12%, necessitating low-temperature (0–5°C) operations and excess NaBH₃CN [6] [9].
Table 3: Scalability Challenges and Mitigation Strategies in Key Synthetic Steps
Synthetic Step | Primary Challenge | Impurity Profile | Scale Mitigation Strategy | Maximum Demonstrated Scale |
---|---|---|---|---|
Piperidine hydrogenation | High-pressure requirements | Over-reduced products (5–8%) | Cobalt-doped TiO₂ catalyst (5 bar H₂) | 500g [9] |
Tandem condensation | Enol lactam formation | Dehydrated byproducts (15%) | Controlled addition rate in EtOH/H₂O | 2kg [4] |
Reductive amination | Dimerization via aldol pathway | Michael adducts (12%) | Sub-zero temperatures, excess NaBH₃CN | 1kg [9] |
Deprotection/Boc removal | TFA-induced decomposition | Tert-butyl adducts (3–7%) | Scavenger resins during TFA evaporation | 5kg [3] |
These limitations have spurred interest in continuous-flow approaches. Immobilized TiCl₄ catalysts in microreactors achieve 90% conversion in the piperidine formation step within 10 minutes residence time, compared to 8 hours in batch. Integrated extraction modules further purify the aqueous reaction mixture in-line, reducing downstream processing time by 40% [6]. Nevertheless, crystallization of the final propanamide derivative remains a batch operation, representing the ultimate scalability bottleneck.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9